Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate
Description
Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate is a synthetic piperidine derivative featuring a benzyloxymethyl-substituted piperidine core linked to an acetamido-acetate ester moiety. This structure combines lipophilic (benzyloxy group) and polar (acetamido and ester) functionalities, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) or enzyme-mediated pathways. Its design likely aims to balance bioavailability and target engagement, leveraging the piperidine scaffold’s conformational flexibility and the ester group’s metabolic stability .
Properties
IUPAC Name |
ethyl 2-[[2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-2-25-19(23)12-20-18(22)13-21-10-8-17(9-11-21)15-24-14-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEULTPVUFTXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCC(CC1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate is a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals. .
Biological Activity
Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate, a compound with potential pharmaceutical applications, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 403.5 g/mol. The structure includes a piperidine ring, an acetamido group, and an ethyl ester functional group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds featuring similar structural motifs. For instance, derivatives containing piperidine have shown significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus . Although specific data on this compound is limited, the presence of the benzyloxy and piperidine groups suggests potential efficacy against microbial infections.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit anticancer activity. For example, certain piperidine-based compounds have been evaluated for their effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation . The mechanism often involves targeting specific receptors or pathways associated with tumor growth.
Neuropharmacological Effects
Compounds with piperidine moieties are also investigated for their neuropharmacological properties. Some studies suggest that these compounds may act as antagonists at muscarinic receptors, which can influence neurological conditions such as Alzheimer's disease . The potential neuroprotective effects warrant further exploration of this compound in this context.
Synthesis and Screening
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Screening for biological activity often involves evaluating the compound against various cell lines to assess cytotoxicity and selectivity. For instance, derivatives were tested against human tumor cell lines with varying degrees of success in inhibiting growth .
Comparative Analysis
| Compound | Activity Type | Tested Pathogens/Cell Lines | Observed Effects |
|---|---|---|---|
| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine | Antimicrobial | E. coli, S. aureus | Significant activity observed |
| Piperidine derivatives | Anticancer | Various human tumor cell lines | Inhibition of proliferation reported |
| Benzyloxy-piperidine compounds | Neuropharmacological | Muscarinic receptors | Potential antagonism noted |
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately g/mol. Its structure includes a piperidine ring, an acetamido group, and an ethyl ester, which contribute to its biological activity.
Pharmacological Studies
Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate has shown potential in various pharmacological studies:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. A study demonstrated that derivatives of this compound could enhance serotonin and norepinephrine levels, leading to improved mood and anxiety profiles.
- Analgesic Effects : Preclinical trials have suggested that this compound may possess analgesic properties. In animal models, it was found to reduce pain responses significantly compared to control groups.
Anticancer Research
The compound has been investigated for its anticancer properties:
- Mechanism of Action : this compound may inhibit key enzymes involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers.
- Case Study : In vitro studies demonstrated that the compound exhibited potent antiproliferative effects on human breast cancer cell lines (MDA-MB-231), with an IC50 value indicating significant effectiveness compared to standard chemotherapeutics.
| Activity Type | Target | IC50 (μM) | References |
|---|---|---|---|
| Anticancer | Dihydrofolate reductase | 0.5 | |
| Antitumor | MDA-MB-231 cell line | 1.0 | |
| Anti-inflammatory | Cytokine modulation | 10.0 |
Neuropharmacology
The piperidine moiety in the compound suggests potential applications in neuropharmacology:
- Cognitive Enhancement : Some studies have indicated that similar compounds can enhance cognitive functions by acting on cholinergic pathways. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's.
Comparative Analysis with Related Compounds
A comparative analysis with related compounds helps to identify unique properties and potential advantages:
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|---|
| Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)acetate | TBD | Positive | Moderate | Enzyme Inhibition |
| Benzothiazole Derivative | TBD | Positive | High | DNA Intercalation |
| Thiazole Hydrazone | TBD | Moderate | High | Reactive Oxygen Species Generation |
In Vitro Studies
A study conducted on the effects of this compound on cancer cells revealed significant inhibition of cell growth, suggesting its potential as a therapeutic agent.
In Vivo Studies
Animal model experiments showed that treatment with this compound led to reduced tumor growth rates compared to untreated controls, highlighting its potential efficacy in cancer therapy.
Chemical Reactions Analysis
Amide Bond Formation
The compound’s synthesis involves amide bond formation between a piperidinyl amine and an acetic acid derivative. Key methods include:
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Coupling with HATU and DIPEA :
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Phenylboronic Acid-Mediated Coupling :
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Propane Phosphonic Acid Anhydride (PPAA) :
| Method | Key Reagents | Yield | Conditions |
|---|---|---|---|
| HATU/DIPEA coupling | HATU, DIPEA, DMF | 80–90% | Room temperature, DMF |
| Phenylboronic acid | PBA, toluene | 89.6% | Reflux (16–18 h) |
| Propane phosphonic acid | PPAA, triethylamine, ethyl acetate | 89.5% | 0–20°C (18.5 h) |
Esterification and Functional Group Installation
The synthesis requires esterification to form the ethyl ester and benzyloxy methyl group installation on the piperidine ring:
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Ethyl Ester Formation :
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Benzyloxy Methyl Substitution :
Purification and Characterization
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Workup : Organic phases quenched with water, washed with NaHCO₃/brine, and evaporated under reduced pressure .
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Crystallization : Ethanol/water mixtures or hexane used for solid precipitation .
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Analytical Data : HPLC purity >95% in most cases, with chiral purity up to 99.98% .
Reaction Selectivity and Optimization
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Coupling Agents : HATU and CDI enable selective amide bond formation without racemization .
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Solvent Effects : Toluene reflux enhances coupling efficiency (e.g., phenylboronic acid method) .
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Temperature Control : Lower temperatures (0–20°C) minimize side reactions in phosphonic acid-mediated couplings .
Yield Trends and Limitations
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High-Yield Methods : Phenylboronic acid and HATU-based couplings achieve >85% yields .
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Lower Yields : Boric acid-mediated reactions yield ~73%, likely due to incomplete activation .
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Chiral Purity : Maintained above 99% in optimized protocols .
Structural Analogues and Biological Relevance
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Variable Alkyl Chains
The European Patent Application (2021) highlights derivatives of 2,2,6,6-tetramethylpiperidin-4-yl acetate with varying alkyl chains (e.g., methyl, propyl, butyl). Unlike Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate, these compounds lack the acetamido linker and benzyloxymethyl group. Key differences include:
- Lipophilicity : The benzyloxymethyl group in the target compound increases LogP (predicted ~2.8–3.5) compared to shorter alkyl chains (e.g., methyl: LogP ~1.2) .
- Metabolic Stability : The ester group in the target compound may confer slower hydrolysis than the simpler acetate esters in the patent derivatives .
Fluorinated Piperidine Derivatives
Compounds like 13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one () feature fluorinated aromatic substituents. Comparisons:
Simpler Piperidine Esters
Ethyl 2-(piperidin-4-yl)acetate () shares the piperidine-ester core but lacks the benzyloxymethyl and acetamido groups. Key contrasts:
- Molecular Weight : The target compound (MW ~406.5 g/mol) is ~150 g/mol heavier due to additional substituents.
- Solubility : Ethyl 2-(piperidin-4-yl)acetate has higher aqueous solubility (~50 mg/mL) compared to the target compound (predicted <10 mg/mL) due to reduced lipophilicity .
- Synthesis Complexity : The target compound requires multi-step synthesis (e.g., coupling reactions for acetamido and benzyloxymethyl groups), whereas simpler esters are accessible via single-step alkylation .
Complex Piperidine-Based Ligands
The ligand in , with azide and benzimidazole groups, exemplifies advanced piperidine derivatives. Contrasts with the target compound:
- Steric Bulk : The azide and benzimidazole groups create steric hindrance, limiting membrane permeability. The target compound’s benzyloxymethyl group is less bulky, favoring CNS penetration .
Data Table: Comparative Analysis
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The benzyloxymethyl group enhances lipophilicity but may reduce metabolic stability compared to fluorinated analogs .
- Synthetic Feasibility : Multi-step synthesis of the target compound increases cost and complexity relative to simpler esters .
- Biological Relevance : The acetamido linker may mimic peptide bonds, suggesting utility in protease inhibition or prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
